molecular formula C7H11IN2O B2559648 (5-Iodo-2-propylpyrazol-3-yl)methanol CAS No. 2226181-73-1

(5-Iodo-2-propylpyrazol-3-yl)methanol

Cat. No. B2559648
CAS RN: 2226181-73-1
M. Wt: 266.082
InChI Key: LKWFDPXWJMVREB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methanol can be produced industrially by hydrogenation of carbon monoxide . Another method involves the gasification of biomass, where a lower H2 content and higher CO2 syngas is used for the commercial methanol synthesis process .


Molecular Structure Analysis

Methanol consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl group, which consists of one oxygen atom bonded to one hydrogen atom .


Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. It can be used in the production of formaldehyde, acetic acid, and a variety of other chemicals . It can also be converted into gasoline or other hydrocarbons .


Physical And Chemical Properties Analysis

Methanol is a volatile, colorless liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius .

Mechanism of Action

While methanol itself doesn’t have a biological mechanism of action, its metabolites formaldehyde and formic acid are toxic and can cause serious health effects .

Safety and Hazards

Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure .

Future Directions

Research is being conducted on using methanol as a sustainable fuel source. For example, bacteria have been engineered to efficiently use methanol, potentially allowing for the production of valuable chemicals currently made from fossil fuels . Another area of research involves the conversion of CO2 into hydrocarbons via methanol as an intermediate .

properties

IUPAC Name

(5-iodo-2-propylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-2-3-10-6(5-11)4-7(8)9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFDPXWJMVREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

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